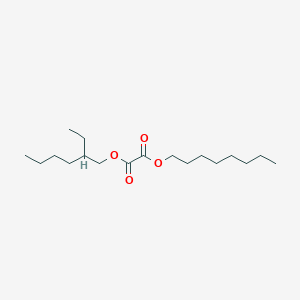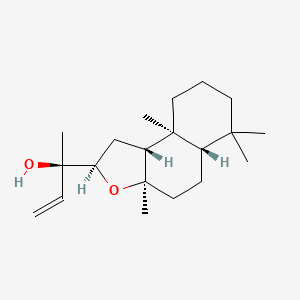![molecular formula C10H7F13NNaO4S B13413999 Glycine, N-ethyl-N-[(tridecafluorohexyl)sulfonyl]-, sodium salt CAS No. 68555-70-4](/img/structure/B13413999.png)
Glycine, N-ethyl-N-[(tridecafluorohexyl)sulfonyl]-, sodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glycine, N-ethyl-N-[(tridecafluorohexyl)sulfonyl]-, sodium salt is a synthetic compound with the molecular formula C10H8F13NO4S.Na . This compound is known for its unique chemical structure, which includes a tridecafluorohexyl group, making it highly fluorinated. The presence of fluorine atoms imparts distinct properties to the compound, such as high thermal stability and resistance to chemical degradation .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-ethyl-N-[(tridecafluorohexyl)sulfonyl]-, sodium salt typically involves the following steps:
Starting Materials: The synthesis begins with glycine and tridecafluorohexylsulfonyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction.
Reaction Mechanism: The glycine reacts with tridecafluorohexylsulfonyl chloride to form the desired product, with the sodium salt being introduced to neutralize the reaction mixture.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to mix the starting materials under controlled conditions.
Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
化学反应分析
Types of Reactions
Glycine, N-ethyl-N-[(tridecafluorohexyl)sulfonyl]-, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or peracids are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Nucleophiles: Various nucleophiles, such as amines or thiols, can be used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound .
科学研究应用
Glycine, N-ethyl-N-[(tridecafluorohexyl)sulfonyl]-, sodium salt has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the development of fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds are beneficial.
作用机制
The mechanism of action of Glycine, N-ethyl-N-[(tridecafluorohexyl)sulfonyl]-, sodium salt involves its interaction with molecular targets such as enzymes and proteins. The tridecafluorohexyl group enhances the compound’s ability to bind to hydrophobic pockets in proteins, thereby modulating their activity. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects .
相似化合物的比较
Similar Compounds
- Glycine, N-ethyl-N-[(trifluoromethyl)sulfonyl]-, sodium salt
- Glycine, N-ethyl-N-[(pentafluoroethyl)sulfonyl]-, sodium salt
- Glycine, N-ethyl-N-[(heptafluoropropyl)sulfonyl]-, sodium salt
Uniqueness
Glycine, N-ethyl-N-[(tridecafluorohexyl)sulfonyl]-, sodium salt is unique due to its highly fluorinated tridecafluorohexyl group, which imparts superior thermal stability and resistance to chemical degradation compared to its less fluorinated counterparts. This makes it particularly valuable in applications requiring high-performance materials .
属性
CAS 编号 |
68555-70-4 |
|---|---|
分子式 |
C10H7F13NNaO4S |
分子量 |
507.20 g/mol |
IUPAC 名称 |
sodium;2-[ethyl(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexylsulfonyl)amino]acetate |
InChI |
InChI=1S/C10H8F13NO4S.Na/c1-2-24(3-4(25)26)29(27,28)10(22,23)8(17,18)6(13,14)5(11,12)7(15,16)9(19,20)21;/h2-3H2,1H3,(H,25,26);/q;+1/p-1 |
InChI 键 |
XAXWDRWBIJWGHX-UHFFFAOYSA-M |
规范 SMILES |
CCN(CC(=O)[O-])S(=O)(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


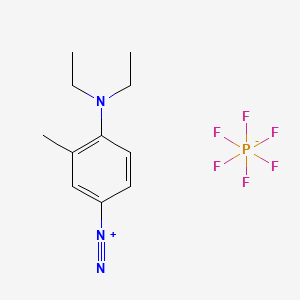
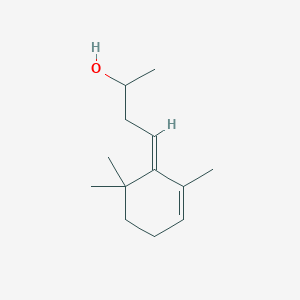

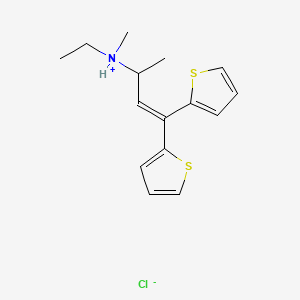
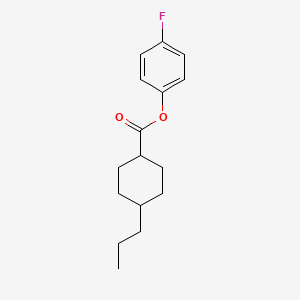
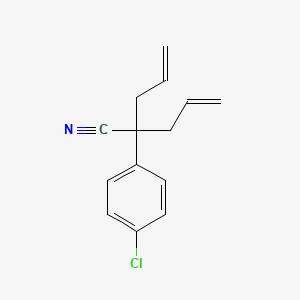
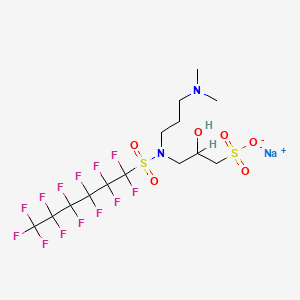
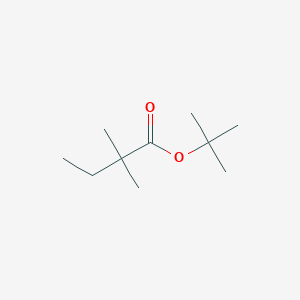
![(4R,10aS)-8-Fluoro-4,6-dimethyl-1,2,3,4,10,10a-hexahydropyrazino[1,2-a]indole](/img/structure/B13413975.png)

![5-chloro-2-methoxy-N-[2-(4-phosphonatophenyl)ethyl]benzamide](/img/structure/B13413980.png)
